4-Methoxy-1,3-oxazolidin-2-one
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Overview
Description
2-Oxazolidinone, 4-methoxy- is a derivative of oxazolidinone, a class of compounds known for their antibacterial properties. The oxazolidinone ring is a five-membered heterocycle containing both nitrogen and oxygen atoms. The 4-methoxy substitution adds a methoxy group (-OCH₃) at the fourth position of the oxazolidinone ring, which can influence the compound’s chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxazolidinone, 4-methoxy- typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of 4-methoxyphenyl isocyanate with an appropriate amino alcohol under mild conditions. Another approach involves the use of urea and ethanolamine reagents, often facilitated by microwave irradiation to enhance reaction rates and yields .
Industrial Production Methods: Industrial production of oxazolidinones, including 2-oxazolidinone, 4-methoxy-, often employs catalytic processes. Palladium-catalyzed N-arylation of oxazolidinones with aryl bromides is a widely used method. This process is efficient and can be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Oxazolidinone, 4-methoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino alcohols.
Substitution: Formation of substituted oxazolidinones with various functional groups.
Scientific Research Applications
2-Oxazolidinone, 4-methoxy- has diverse applications in scientific research:
Mechanism of Action
The antibacterial activity of 2-oxazolidinone, 4-methoxy- is primarily due to its ability to inhibit bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex essential for bacterial reproduction . This mechanism is unique and reduces the likelihood of cross-resistance with other antibiotic classes.
Comparison with Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action but different substituents.
Tedizolid: A newer oxazolidinone with enhanced potency and reduced side effects compared to linezolid.
Uniqueness: 2-Oxazolidinone, 4-methoxy- is unique due to its specific substitution pattern, which can influence its pharmacokinetic properties and spectrum of activity. The methoxy group at the fourth position may enhance its stability and bioavailability compared to other oxazolidinones .
Properties
CAS No. |
14441-94-2 |
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Molecular Formula |
C4H7NO3 |
Molecular Weight |
117.10 g/mol |
IUPAC Name |
4-methoxy-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C4H7NO3/c1-7-3-2-8-4(6)5-3/h3H,2H2,1H3,(H,5,6) |
InChI Key |
DQEHFINNXNPZBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1COC(=O)N1 |
Origin of Product |
United States |
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